![molecular formula C29H28F2N2O8S2 B11063360 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B11063360.png)
N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) is a complex organic compound characterized by its unique structure, which includes methylene bridges, dimethoxy groups, and fluorobenzenesulfonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formaldehyde to form the methylenebis intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-methylbenzenesulfonamide)
- N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-chlorobenzenesulfonamide)
- N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-bromobenzenesulfonamide)
Uniqueness
N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C29H28F2N2O8S2 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
4-fluoro-N-[2-[[2-[(4-fluorophenyl)sulfonylamino]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C29H28F2N2O8S2/c1-38-26-14-18(24(16-28(26)40-3)32-42(34,35)22-9-5-20(30)6-10-22)13-19-15-27(39-2)29(41-4)17-25(19)33-43(36,37)23-11-7-21(31)8-12-23/h5-12,14-17,32-33H,13H2,1-4H3 |
Clé InChI |
OSKGKVWWFJQXJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)F)OC)OC)NS(=O)(=O)C4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11063280.png)
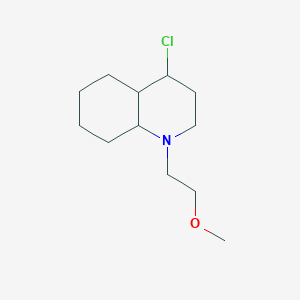
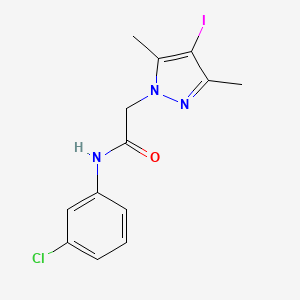
![2-Propenamide, 3-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B11063297.png)
![1-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B11063301.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063303.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063306.png)
![Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-](/img/structure/B11063308.png)
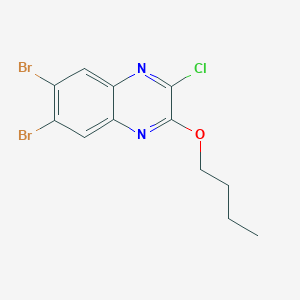
![1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11063321.png)
![N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide](/img/structure/B11063328.png)
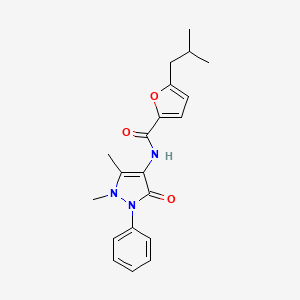
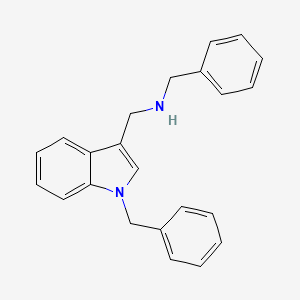
![4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11063342.png)
